molecular formula C17H13N3O B6641964 N-(1H-indol-3-yl)-1H-indole-6-carboxamide

N-(1H-indol-3-yl)-1H-indole-6-carboxamide

Cat. No. B6641964
M. Wt: 275.30 g/mol
InChI Key: MXEVSRIFUSSTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-3-yl)-1H-indole-6-carboxamide, also known as GW-501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has gained popularity in recent years due to its potential use as a performance-enhancing drug in the sports community.

Mechanism of Action

N-(1H-indol-3-yl)-1H-indole-6-carboxamide works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been shown to have several biochemical and physiological effects, including:
1. Improved insulin sensitivity: N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been shown to improve insulin sensitivity in animal studies.
2. Increased glucose uptake in skeletal muscle: N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been shown to increase glucose uptake in skeletal muscle, which improves glucose metabolism.
3. Reduced plasma triglyceride levels: N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been shown to reduce plasma triglyceride levels in animal studies.

Advantages and Limitations for Lab Experiments

N-(1H-indol-3-yl)-1H-indole-6-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. It is a potent and selective PPARδ agonist.
2. It has been extensively studied in animal models.
3. It has potential therapeutic applications for metabolic disorders.
Some of the limitations include:
1. Limited data on its safety and efficacy in humans.
2. Its potential use as a performance-enhancing drug in the sports community.
3. It may have off-target effects that need to be further studied.

Future Directions

There are several future directions for research on N-(1H-indol-3-yl)-1H-indole-6-carboxamide. Some of these include:
1. Further studies on its safety and efficacy in humans.
2. Studies on its potential use as a treatment for metabolic disorders.
3. Investigations into its potential use as a performance-enhancing drug in the sports community.
4. Studies on its off-target effects and potential drug interactions.
Conclusion:
N-(1H-indol-3-yl)-1H-indole-6-carboxamide is a synthetic drug that has potential therapeutic applications for metabolic disorders. It works by activating PPARδ, which leads to improved insulin sensitivity, glucose metabolism, and lipid metabolism. While it has several advantages for lab experiments, there are also limitations that need to be further studied. Future research should focus on its safety and efficacy in humans, its potential use as a treatment for metabolic disorders, and its off-target effects.

Synthesis Methods

The synthesis of N-(1H-indol-3-yl)-1H-indole-6-carboxamide involves several steps. The first step involves the reaction of 2-amino-4-methylpyridine with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)-4-methylpyridine. This intermediate is then reacted with indole-3-carboxaldehyde to form 2-(1H-indol-3-yl)-4-methylpyridine-5-carbaldehyde. The final step involves the reaction of this intermediate with 2-aminobenzamide to form N-(1H-indol-3-yl)-1H-indole-6-carboxamide.

Scientific Research Applications

N-(1H-indol-3-yl)-1H-indole-6-carboxamide has been extensively studied for its potential use in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglyceride levels in animal studies.

properties

IUPAC Name

N-(1H-indol-3-yl)-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-17(12-6-5-11-7-8-18-15(11)9-12)20-16-10-19-14-4-2-1-3-13(14)16/h1-10,18-19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEVSRIFUSSTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-3-yl)-1H-indole-6-carboxamide

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